Methyl 2,3-difluoroisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

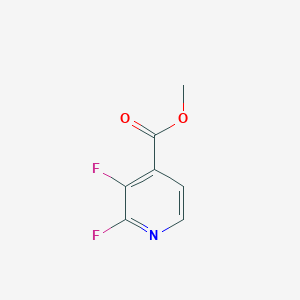

“Methyl 2,3-difluoroisonicotinate” is a chemical compound with the molecular formula C7H5F2NO2 . It is used in pharmaceutical testing .

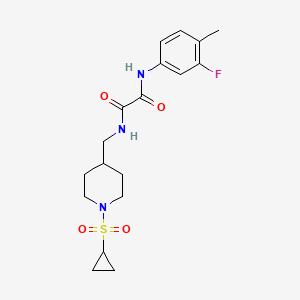

Molecular Structure Analysis

The molecular structure of “Methyl 2,3-difluoroisonicotinate” consists of a pyridine ring attached to a methyl ester . The molecular weight of the compound is 173.12 .Scientific Research Applications

Ultrasound-Assisted Adsorption Studies

Research has utilized ultrasonic power as a tool in the adsorption of various compounds onto novel composites for environmental applications, such as the removal of dyes and metal ions from wastewater. This technique may potentially apply to compounds similar to Methyl 2,3-difluoroisonicotinate (Asfaram et al., 2015).

Cold Methyl Radicals in Magnetic Fields

A study on methyl radicals, which are structurally related to Methyl 2,3-difluoroisonicotinate, demonstrated the trapping of these radicals in magnetic fields. This research has implications for studying cold molecules and their reactivities at low temperatures (Liu et al., 2016).

Internal Rotation in Halogenated Toluenes

Investigation of internal rotation in halogenated toluenes, which share some structural similarities with Methyl 2,3-difluoroisonicotinate, has been conducted to understand molecular structures and dynamics (Nair et al., 2018).

Photocatalytic Degradation Studies

Various studies have explored photocatalytic degradation of organic compounds using catalysts like titanium dioxide. These studies are significant for environmental cleaning and water treatment, which might be relevant for the degradation of compounds related to Methyl 2,3-difluoroisonicotinate (Meng et al., 2009).

Laser-Induced Fluorescence Spectroscopy

Research using laser-induced fluorescence spectroscopy of radicals provides insights into molecular structures and dynamics, which could be relevant for understanding the behavior of compounds like Methyl 2,3-difluoroisonicotinate (Lin et al., 2012).

Sonophotocatalytic Degradation

The sonophotocatalytic degradation of dyes in the presence of catalysts like TiO2 has been studied, which could be applicable to the degradation of similar compounds (Bejarano-Pérez & Suarez-Herrera, 2007).

Mechanism of Action

- Methyl 2,3-difluoroisonicotinate is a chemical compound with the molecular formula C7H5F2NO2. Unfortunately, specific information about its primary targets remains scarce in the literature .

- Rubefacients cause localized vasodilation by stimulating blood flow in the capillaries near the skin’s surface. This increased blood flow results in redness and warmth, which may alleviate pain and promote healing .

Target of Action

Mode of Action

Future Directions

properties

IUPAC Name |

methyl 2,3-difluoropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCABRBOMTXCBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-difluoroisonicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2913602.png)

![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2913605.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate](/img/structure/B2913610.png)

![3-[[4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B2913611.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913612.png)

![Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B2913613.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)